molecular formula C11H18O B081754 4-Methylcamphor CAS No. 10309-50-9

4-Methylcamphor

Cat. No. B081754
CAS RN: 10309-50-9
M. Wt: 166.26 g/mol
InChI Key: WHTUSNIUKHUYQX-UHFFFAOYSA-N
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Description

4-Methylcamphor is a bicyclic monoterpene ketone that is commonly used as a fragrance in perfumes, soaps, and detergents. It is also used as a flavoring agent in foods and beverages. However, its potential as a research tool has gained attention due to its unique chemical properties and potential applications in scientific research.

Scientific Research Applications

  • Toxicokinetics and Biotransformation : 4-MBC, often used as a UV filter in sunscreens and cosmetics, undergoes extensive first-pass biotransformation in rat liver, resulting in very low blood levels of the parent compound. The study showed that 4-MBC and its metabolites have different blood and urine concentration profiles in rats (Völkel et al., 2006).

  • Chemical Synthesis : A study described the enantiospecific synthesis of 4-MBC, demonstrating its chemical versatility and potential applications in asymmetric synthesis (Money & Palme, 1993).

  • Versatile Precursor in Organic Synthesis : 4-MBC and related compounds serve as versatile precursors in the synthesis of a wide range of cyclopentanecarboxylic acids. These compounds have numerous applications in organic chemistry (Knizhnikov et al., 2012).

  • Environmental and Biological Studies : Another study explored the stereochemistry of 4-MBC in environmental and biological contexts, emphasizing its unique chemistry and environmental fate (Buser et al., 2005).

  • Photophysics in Sunscreens : The photophysical properties of 4-MBC, particularly its intersystem crossing and excited-state deactivation channels, were studied, highlighting its effectiveness as a UV filter in sunscreens (Fang et al., 2018).

properties

CAS RN

10309-50-9

Product Name

4-Methylcamphor

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3

InChI Key

WHTUSNIUKHUYQX-UHFFFAOYSA-N

SMILES

CC1(C2(CCC1(C(=O)C2)C)C)C

Canonical SMILES

CC1(C2(CCC1(C(=O)C2)C)C)C

synonyms

Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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